2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including an amide, a benzoyl group, and a thiophene ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
The development of (thio)urea and benzothiazole (BT) derivatives, including compounds like 2-(thio)ureabenzothiazoles (TBT and UBT), has been highlighted for their broad spectrum of biological activities. These compounds are significant in medicinal chemistry due to their potential therapeutic applications, such as the treatment of rheumatoid arthritis, lupus, and as fungicides and herbicides. Advanced synthetic methodologies enable the design and synthesis of these compounds with varied substituents, demonstrating their importance in drug discovery and pharmaceutical research (Rosales-Hernández et al., 2022). Similarly, benzazoles and derivatives, including 2-guanidinobenzazoles, show a range of biological activities, underscoring the value of synthetic chemistry in exploring new pharmacophores (Rosales-Hernández et al., 2022).
Environmental and Health Considerations
The occurrence and fate of parabens, compounds related by their ester functional groups to the target molecule, in aquatic environments have been extensively reviewed. Despite their widespread use as preservatives, parabens pose potential risks as emerging contaminants. Their biodegradability and presence in surface water, sediments, and the potential for formation of chlorinated by-products highlight the environmental impact of synthetic organic compounds. Such reviews are crucial for understanding the environmental persistence and toxicity of synthetic compounds, including those with similar structures or functional groups (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound, as a STING agonist, is believed to interact with the CDN-binding domain of the STING protein, forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction .
Result of Action
The compound’s action results in the activation of the innate immune responses, which can lead to antitumor efficacy . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .
Action Environment
The compound’s mode of action suggests that it may be influenced by the presence of cyclic dinucleotides (cdns) in the cell, which can stimulate the sting protein .
Future Directions
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18-16(21)14-11-7-5-9-13(11)23-17(14)19-15(20)10-6-3-4-8-12(10)22-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDUYRJDUWVFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.